1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione
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Overview
Description
1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione is a heterocyclic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound features a piperidine ring fused with a pyridazine moiety, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione typically involves the reaction of pyridazine derivatives with piperidine-2,4-dione under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the piperidine-2,4-dione, followed by nucleophilic substitution with a pyridazine derivative .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler structure with similar biological activities.
Pyridazinone: Known for its wide range of pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione stands out due to its fused ring structure, which provides unique reactivity and biological activity profiles compared to simpler pyridazine or pyridazinone derivatives .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(pyridazin-3-ylmethyl)piperidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c14-9-3-5-13(10(15)6-9)7-8-2-1-4-11-12-8/h1-2,4H,3,5-7H2 |
InChI Key |
KDVLRAIIVOBYGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1=O)CC2=NN=CC=C2 |
Origin of Product |
United States |
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